[(Propan-2-ylideneamino)oxy]{[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]amino}methanone
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Overview
Description
ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME is a specialized organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic groups. This particular compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME typically involves the reaction of acetone with hydroxylamine to form an oxime, followed by further functionalization with a trifluoromethyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and product isolation. The process may also include purification steps such as distillation or crystallization to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitriles or carboxylic acids.
Reduction: Reduction of the oxime group can produce amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include trifluoromethylated amines, nitriles, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME exerts its effects involves the interaction of the oxime and trifluoromethyl groups with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroacetone: Another trifluoromethylated compound used in organic synthesis.
Acetophenone: A simpler ketone that can be functionalized to form various derivatives.
Uniqueness
ACETONE O-({[1,1-BIS(TRIFLUOROMETHYL)PROPYL]AMINO}CARBONYL)OXIME is unique due to the presence of both an oxime and a trifluoromethyl group, which confer distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of complex molecules with specific biological activities and industrial applications .
Properties
Molecular Formula |
C9H12F6N2O2 |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C9H12F6N2O2/c1-4-7(8(10,11)12,9(13,14)15)16-6(18)19-17-5(2)3/h4H2,1-3H3,(H,16,18) |
InChI Key |
IGVWQLDMFVFDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)ON=C(C)C |
Origin of Product |
United States |
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